molecular formula C5H5BrN2O2S B1441240 6-Bromopyridine-2-sulfonamide CAS No. 856013-04-2

6-Bromopyridine-2-sulfonamide

Cat. No.: B1441240
CAS No.: 856013-04-2
M. Wt: 237.08 g/mol
InChI Key: WAYSQXHNUWIYPM-UHFFFAOYSA-N
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Description

6-Bromopyridine-2-sulfonamide is a chemical compound with the molecular formula C5H5BrN2O2S and a molecular weight of 237.08 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5BrN2O2S/c6-4-2-1-3-5 (8-4)11 (7,9)10/h1-3H, (H2,7,9,10) . For a more detailed molecular dynamics simulation, specialized programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can be used .


Physical and Chemical Properties Analysis

This compound is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature . It has a molecular weight of 237.08 .

Scientific Research Applications

Synthesis and Catalysis

6-Bromopyridine-2-sulfonamide is utilized in efficient and scalable syntheses of pyridine sulfonamides. Emura et al. (2011) outlined a method for transforming 2,6-dibromopyridine to this compound via halogen-metal exchange and subsequent reaction with sulfuryl chloride, followed by amidation (Emura et al., 2011). Additionally, Han (2010) reported the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides using 3-bromopyridine, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione (Han, 2010).

Reactivity Studies

Research by Wibaut et al. (2010) on the reactivity of bromine atoms in brominated pyridines resulted in the formation of 2-hydroxy-6-bromopyridine through acid hydrolysis of 2,6-dibromopyridine, demonstrating a method for preparing 2-hydroxy-6-bromopyridine from 2,6-dibromopyridine (Wibaut et al., 2010).

Novel Reagent Development

Khazaei et al. (2014) developed a novel N-bromo sulfonamide reagent, which was used as a catalyst in the synthesis of certain compounds. This methodology offered several advantages, including the use of non-toxic materials and high yields (Khazaei et al., 2014).

Inhibitory Studies

Abdoli et al. (2017) synthesized a series of benzo[d]thiazole sulfonamides and investigated their inhibition of human carbonic anhydrase isoforms, providing insight into the potential applications of these compounds in medicinal chemistry (Abdoli et al., 2017).

Environmental Impact and Transformation

Gaffney et al. (2016) explored the transformation of sulfonamides in wastewater treatment, providing insights into the environmental fate and behavior of these compounds (Gaffney et al., 2016).

Safety and Hazards

The safety data sheet for 6-Bromopyridine-2-sulfonamide advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

6-Bromopyridine-2-sulfonamide, a derivative of sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and survival .

Mode of Action

The compound interacts with its target by mimicking the natural substrate of the enzyme, para-aminobenzoic acid (PABA), thereby inhibiting the enzyme’s activity . This inhibition prevents the synthesis of folic acid, leading to a halt in bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid in bacteria . This deficiency affects the synthesis of nucleic acids and proteins, essential components for bacterial growth and replication .

Pharmacokinetics

Sulfonamides, in general, are known for their good absorption and wide distribution in the body . They are primarily excreted unchanged in the urine .

Result of Action

The molecular effect of this compound’s action is the inhibition of folic acid synthesis . On a cellular level, this leads to a halt in bacterial growth and replication, as folic acid is essential for these processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can influence its absorption and metabolism .

Properties

IUPAC Name

6-bromopyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYSQXHNUWIYPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720963
Record name 6-Bromopyridine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856013-04-2
Record name 6-Bromopyridine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the synthesis of 6-bromopyridine-2-sulfonamide described in the paper advantageous?

A1: The paper outlines a novel synthetic route for this compound starting from 2,6-dibromopyridine. The key advantages of this method are its short reaction sequence and scalability []. This means the synthesis can be performed in fewer steps compared to traditional methods, and it can be easily scaled up to produce larger quantities of the compound, which is particularly important for potential industrial applications.

Q2: What are the potential applications of this compound based on its structure?

A2: While the paper focuses on the synthesis, the presence of both bromine and sulfonamide functional groups in this compound suggests potential for further derivatization []. These modifications could lead to the development of new compounds with diverse biological activities. For example, sulfonamides are known for their antibacterial properties, and the bromine atom allows for further chemical transformations to introduce various substituents, potentially enhancing the activity and selectivity of the resulting molecules.

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